REACTION_CXSMILES
|
[F:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][NH:7][C:8]2[C:9]3[C:14]([N:15]=[C:16]4[C:21]=2[C:20](=[O:22])[CH2:19][CH2:18][CH2:17]4)=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[H-].[Cl-].[NH4+]>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][NH:7][C:8]2[C:9]3[C:14]([N:15]=[C:16]4[C:21]=2[CH:20]([OH:22])[CH2:19][CH2:18][CH2:17]4)=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:23][CH:24]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
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1 mL
|
Type
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reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
3,4-dihydro-9-(4-fluorobenzyl)aminoacridin-1(2H)-one
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mechanically stirred solution was cooled in ice
|
Type
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FILTRATION
|
Details
|
the resulting salts were filtered
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Type
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CUSTOM
|
Details
|
The THF filtrate was evaporated to a solid which
|
Type
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CUSTOM
|
Details
|
was recrystallized from 1:1 dichloromethane/pentane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |